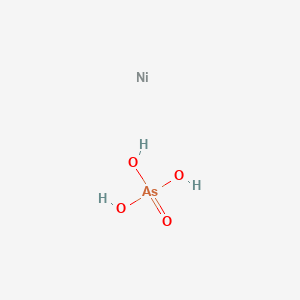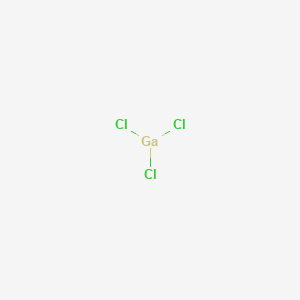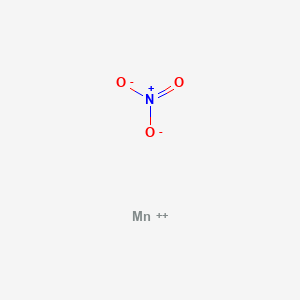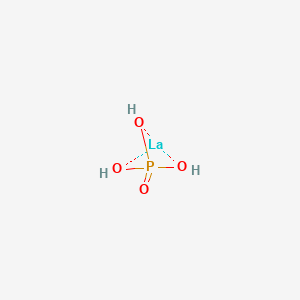
Trinickel bis(arsenate)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
The structure of potassium trinickel arsenate diarsenate features NiO6 octahedra, AsO4 tetrahedra, and As2O7 groups, forming tunnels where K+ cations are located. This structural arrangement is significant in the study of crystallography and materials science (Smail & Jouini, 2000).
Trisilver niobium niobate tetraoxide bis(arsenate) contains (NbAsO8)n layers and NbO6 polyhedra, forming a three-dimensional framework with Ag+ cations. This compound's unique structure offers insights into inorganic chemistry and materials engineering (Rym Ben Amor & Mohamed Faouzi Zid, 2006).
A two-dimensional coordination network structure of catena-[tris(μ4-benzene-1,4-dicarboxylato)-tetrakis(μ1– dimethylformamide-κ1 O)-trinickel(II)] offers potential applications in lithium-ion battery technology. The compound's structure and interplanar interactions are key areas of research in energy storage solutions (Cesario Ajpi et al., 2019).
Tris(triorganostannyl) arsenites and triorganostannyl alkylene arsenites have been synthesized and characterized for their hydrolyzable nature and configurational stability. These compounds provide valuable data in the field of organometallic chemistry and potential applications in various chemical reactions (J. Pandey & G. Srivastava, 1986).
The sequential determination of arsenite and arsenate using ion chromatography highlights the importance of analytical chemistry in environmental monitoring and public health. This research aids in the detection and analysis of arsenic compounds in various contexts (Zong-li Li et al., 1995).
The title nickel(II) coordination polymer, incorporating 1,4-phenylenediacetic acid and 1,10-phenanthroline, forms a two-dimensional network with potential applications in material science and coordination chemistry (Zilu Chen, Yuzhen Zhang, & F. Liang, 2006).
Trinickel-element complexes and their reactions contribute to the understanding of metal-organic frameworks and their potential applications in catalysis and materials science (N. C. Norman et al., 1994).
Dilithium trinickel bis(diphosphate) consists of [P2O7] layers and [NiO6] octahedra, linked by Li+ ions. Its structure is vital for studies in solid-state chemistry and material properties (K. Rissouli et al., 1996).
Safety And Hazards
Trinickel bis(arsenate) is considered hazardous. It has been associated with various hazard statements including H317 (May cause an allergic skin reaction), H350 (May cause cancer), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects) .
Propiedades
IUPAC Name |
arsoric acid;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Ni/c2-1(3,4)5;/h(H3,2,3,4,5); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPTVBOPGBCBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH3NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.637 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trinickel bis(arsenate) | |
CAS RN |
13477-70-8 | |
| Record name | Arsenic acid (H3AsO4), nickel(2+) salt (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trinickel bis(arsenate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel arsenate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trinickel bis(arsenate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















